Pyrimidine, 2,4-diamino-6-ethyl-5-(p-(trifluoromethoxy)phenyl)-
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Overview
Description
Pyrimidine, 2,4-diamino-6-ethyl-5-(p-(trifluoromethoxy)phenyl)- is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions
Preparation Methods
The synthesis of pyrimidine, 2,4-diamino-6-ethyl-5-(p-(trifluoromethoxy)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2,4-diamino-6-ethylpyrimidine with p-(trifluoromethoxy)benzaldehyde under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Pyrimidine, 2,4-diamino-6-ethyl-5-(p-(trifluoromethoxy)phenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding pyrimidine oxides, while substitution reactions can introduce different functional groups onto the pyrimidine ring.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antiviral, anticancer, and antimicrobial activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the industry as a precursor for the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of pyrimidine, 2,4-diamino-6-ethyl-5-(p-(trifluoromethoxy)phenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as thymidylate synthase, which is crucial for DNA synthesis and cell proliferation . By binding to the active site of the enzyme, the compound can prevent the formation of thymidine monophosphate, thereby inhibiting DNA replication and cell growth. This mechanism is particularly relevant in the context of its anticancer and antiviral activities.
Comparison with Similar Compounds
Pyrimidine, 2,4-diamino-6-ethyl-5-(p-(trifluoromethoxy)phenyl)- can be compared with other similar compounds, such as pyrimidine derivatives with different substituents on the ring. For example, compounds like 2,4-diamino-5-phenyl-6-ethylpyrimidine and pyrimido[4,5-d]pyrimidines share structural similarities but differ in their chemical and biological properties . The presence of the trifluoromethoxy group in pyrimidine, 2,4-diamino-6-ethyl-5-(p-(trifluoromethoxy)phenyl)- imparts unique electronic and steric effects, enhancing its reactivity and biological activity compared to other pyrimidine derivatives.
Properties
CAS No. |
49561-95-7 |
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Molecular Formula |
C13H13F3N4O |
Molecular Weight |
298.26 g/mol |
IUPAC Name |
6-ethyl-5-[4-(trifluoromethoxy)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H13F3N4O/c1-2-9-10(11(17)20-12(18)19-9)7-3-5-8(6-4-7)21-13(14,15)16/h3-6H,2H2,1H3,(H4,17,18,19,20) |
InChI Key |
MEJWUWIYHWPDMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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